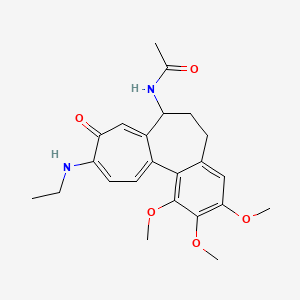
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Heptalenone Core: This step might involve cyclization reactions using appropriate precursors.
Introduction of Acetamido and Ethylamino Groups: These functional groups can be introduced through substitution reactions.
Methoxylation: The addition of methoxy groups can be achieved using methylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing methods such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired effects. The exact mechanism would depend on the context of its application, such as its role as a drug or a catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Known for its carcinogenic properties.
Heptalenone Derivatives: Various derivatives with different functional groups.
Trimethoxybenzene Compounds: Compounds with similar methoxy group arrangements.
Uniqueness
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63917-70-4 |
|---|---|
Molekularformel |
C23H28N2O5 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
N-[10-(ethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H28N2O5/c1-6-24-18-10-8-15-16(12-19(18)27)17(25-13(2)26)9-7-14-11-20(28-3)22(29-4)23(30-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
CPLZXOXDQRKDNH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



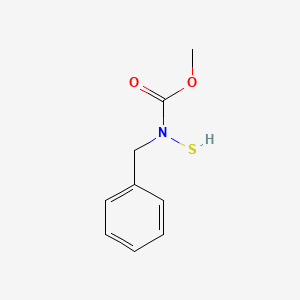
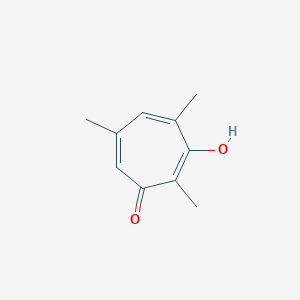

![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
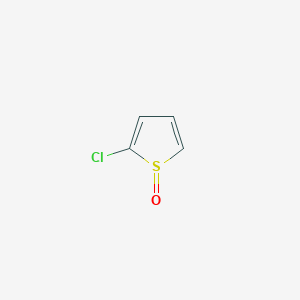
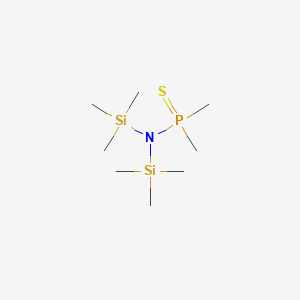

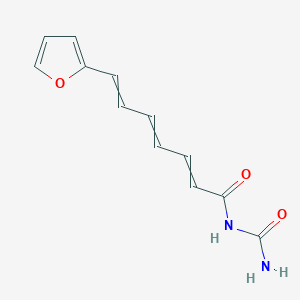
![5-[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]pentanenitrile](/img/structure/B14507567.png)
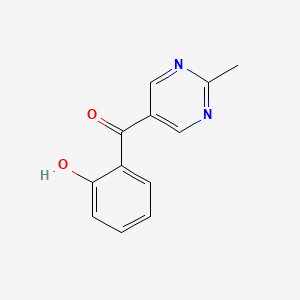

![3,3'-[(4-Anilinophenyl)azanediyl]di(propan-1-ol)](/img/structure/B14507585.png)
methyl}diazenyl]aniline](/img/structure/B14507597.png)
